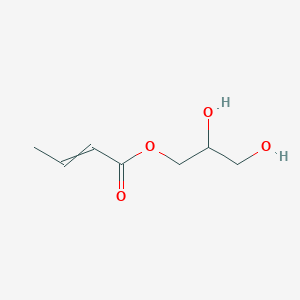
2,3-Dihydroxypropyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl but-2-enoate is an organic compound with the molecular formula C7H12O4. It is also known as 2,3-dihydroxypropyl crotonate. This compound is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl but-2-enoate can be synthesized through the esterification of glycerol with crotonic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can yield compounds such as 2,3-dioxopropyl but-2-enoate.
Reduction: The reduction of the ester group can produce 2,3-dihydroxypropyl butanol.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl but-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but with an acrylate group instead of a crotonate group.
Glycerol monoacrylate: Contains a single hydroxyl group and an acrylate ester group.
2,3-Dihydroxypropyl methacrylate: Similar to 2,3-dihydroxypropyl but-2-enoate but with a methacrylate group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and crotonate ester groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and dispersions.
Propiedades
Número CAS |
823192-37-6 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl but-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6,8-9H,4-5H2,1H3 |
Clave InChI |
YHCVYAHUIMOIGE-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



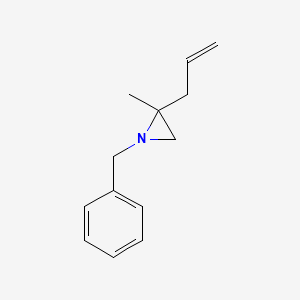
![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)
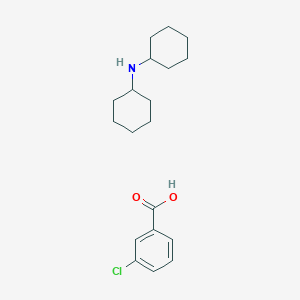
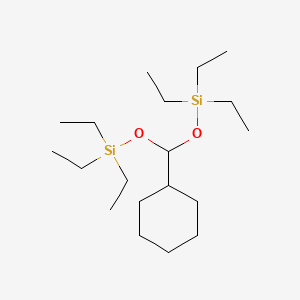
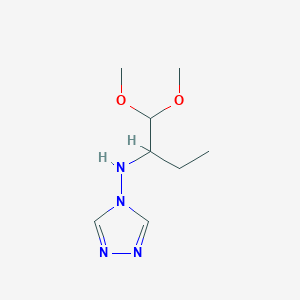
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
